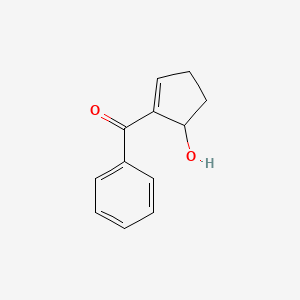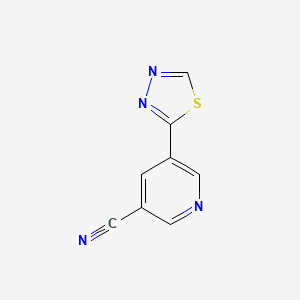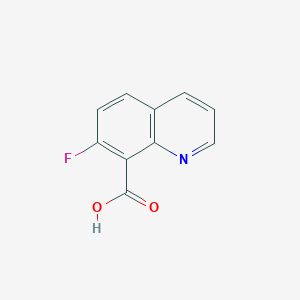
7-Fluoroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential antibacterial and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms in quinoline derivatives. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the reactivity of the fluorinating agent .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
7-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for use in developing new therapeutic agents.
Industry: It is used in the production of liquid crystals and cyanine dyes
Mécanisme D'action
The mechanism of action of 7-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, preventing the replication fork from progressing. This leads to the accumulation of double-strand breaks and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Known for its effectiveness against both Gram-positive and Gram-negative bacteria.
Uniqueness: 7-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its incorporation into various molecular frameworks allows for the exploration of new therapeutic potentials and industrial applications .
Propriétés
Numéro CAS |
1541945-85-0 |
|---|---|
Formule moléculaire |
C10H6FNO2 |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
7-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) |
Clé InChI |
FJVGTDQFHATNAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)F)C(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


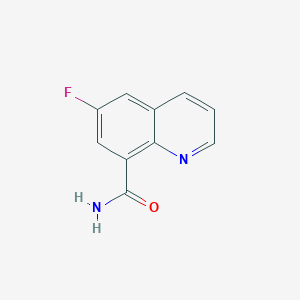
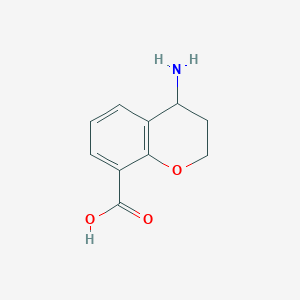
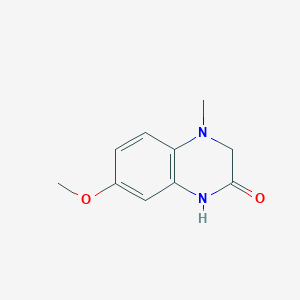
![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
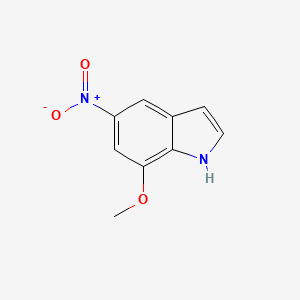
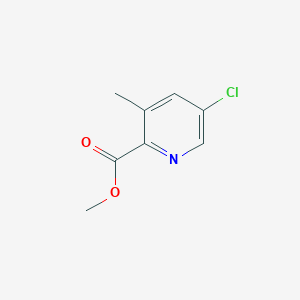

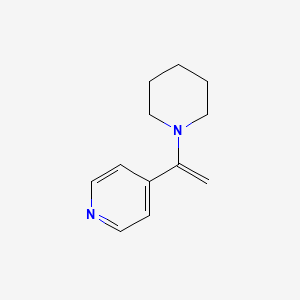
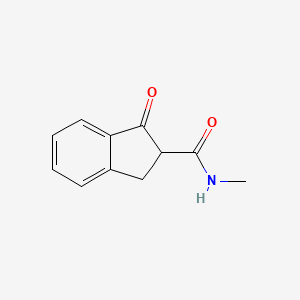
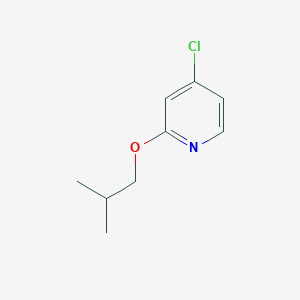
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
